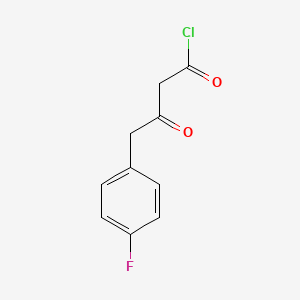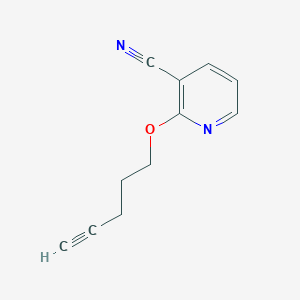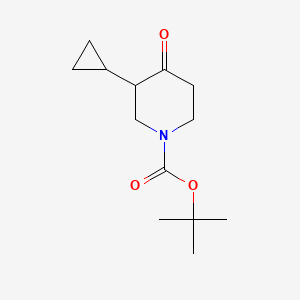
(3-Bromo-2,6-dichlorophenyl)methanol
Vue d'ensemble
Description
“3-Bromo-2,6-dichlorobenzyl alcohol” is a chemical compound with the molecular formula C7H5BrCl2O . It is a derivative of benzyl alcohol, which is an aromatic alcohol. The molecular weight of this compound is 255.93 .
Synthesis Analysis
The synthesis of such compounds generally involves reactions of alcohols. Alcohols can be converted into alkyl halides, tosylates, alkenes, and esters . For example, alcohols can react with a hydrogen halide to produce an alkyl halide and water. The order of reactivity of alcohols is 3° > 2° > 1° methyl .Molecular Structure Analysis
The molecular structure of “3-Bromo-2,6-dichlorobenzyl alcohol” consists of a benzyl group (a benzene ring attached to a CH2 group) with bromine and chlorine substituents, and a hydroxyl group (OH) attached to the benzyl group .Chemical Reactions Analysis
Alcohols, including “3-Bromo-2,6-dichlorobenzyl alcohol”, can undergo a variety of chemical reactions. These include conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters . The specific reactions that “3-Bromo-2,6-dichlorobenzyl alcohol” can undergo would depend on the specific conditions and reagents present.Applications De Recherche Scientifique
Copper-Catalyzed Intramolecular Coupling
The copper-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols, including compounds related to 3-Bromo-2,6-dichlorobenzyl alcohol, is an efficient process for forming 2-methyleneoxetanes. This process, characterized by a preference for 4-exo ring closure over other cyclization modes, retains the configuration of the CC bond and exhibits good to excellent yields (Fang & Li, 2007).
B(C6F5)3-Catalyzed Allylation
In scientific research, B(C6F5)3 has been used to catalyze the allylation of secondary benzylic alcohol derivatives, including those related to 3-Bromo-2,6-dichlorobenzyl alcohol, with allylsilanes. This protocol tolerates additional functionalities such as bromo, acetoxy, and primary benzyloxy groups, indicating its versatile application in synthetic chemistry (Rubin & Gevorgyan, 2001).
Catalytic Oxidation of Benzyl Alcohol
A tetra-nuclear macrocyclic Zn(II) complex synthesized from 3-bromo-2-hydroxybenzaldehyde-pyridine-2-carbohydrazone has shown effectiveness as a catalyst for the oxidation of benzyl alcohol. This complex, related to 3-Bromo-2,6-dichlorobenzyl alcohol, forms a 3D network structure and achieves high conversion and selectivity under certain conditions, presenting a potential pathway for efficient catalytic reactions (Wang et al., 2021).
Mécanisme D'action
While the specific mechanism of action for “3-Bromo-2,6-dichlorobenzyl alcohol” is not provided, dichlorobenzyl alcohol, a related compound, is known to act as a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It is thought to work by denaturing external proteins and rearranging the tertiary structure proteins .
Safety and Hazards
Propriétés
IUPAC Name |
(3-bromo-2,6-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTHSYAQQLJGHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CO)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


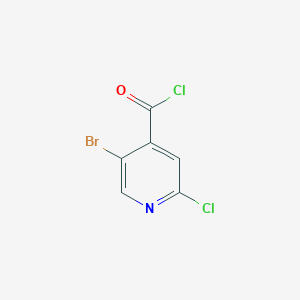
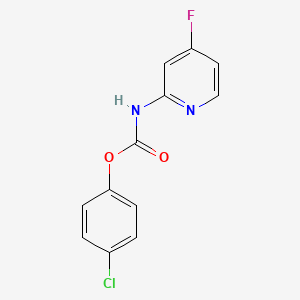
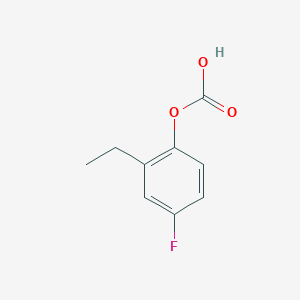
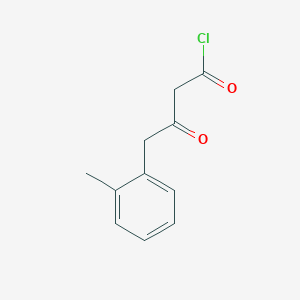
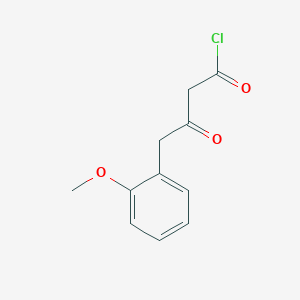

![(4aR,7aS)-1-(methylsulfonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1410989.png)


